Chromic phosphate

説明

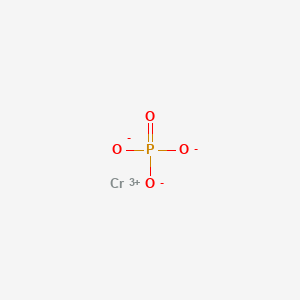

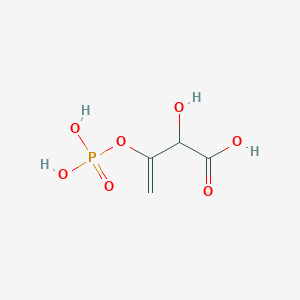

Chromic phosphate (CrPO4) is a type of inorganic compound composed of chromium and phosphorus. It is a white crystalline solid that is insoluble in water, but soluble in acids. Chromic phosphate has a variety of uses in scientific research and industrial applications, ranging from electroplating to catalytic synthesis.

科学的研究の応用

Catalysis in Organic Reactions

Chromic phosphate has been utilized as a catalyst in various organic reactions. Its mesoporous structure, synthesized via solid-state reaction at low temperature (SSRLT), exhibits a high surface area which enhances its catalytic performance . It is particularly effective in the dehydration of alcohols, such as converting isopropanol to propene, where it outperforms non-mesoporous counterparts .

Sorption/Ion Exchange

Due to its structural properties, Chromic phosphate is significant in the sorption and ion exchange of divalent metal ions . This application is crucial in water treatment processes and environmental remediation, where it helps in removing heavy metals from contaminated sources.

Anti-Corrosion Applications

In the field of anti-corrosion, Chromic phosphate is considered as a potential replacement for toxic chromate and phosphate conversion coatings (CCs) . Research is focused on developing non-toxic alternatives that can provide similar protection for metals, especially steel, against corrosion.

Steel Surface Treatment

Chromic phosphate is also explored for its application in steel surface treatment. The aim is to enhance the adhesion of coatings and improve the anti-corrosive properties of steel substrates . This is particularly relevant in industries where steel is a primary construction material and requires long-term protection against environmental factors.

Environmental Remediation

The compound’s ability to interact with hexavalent chromium ions makes it a candidate for environmental remediation applications . It can be used in the development of polymer materials and ion exchangers designed to remove toxic chromium ions from water bodies, contributing to safer and cleaner ecosystems.

Synthesis of Mesoporous Materials

Finally, Chromic phosphate plays a role in the synthesis of mesoporous materials . These materials have applications in various fields, including catalysis, drug delivery, and sensors, due to their large surface areas and the ability to host other molecules within their pores.

作用機序

Target of Action

Chromic phosphate, or Chromium (III) phosphate, is primarily used in the field of nuclear medicine for the treatment of severe refractory synovitis from diseases such as Pigmented Villonodular Synovitis (PVNS) and arthritis . The primary targets of chromic phosphate are the inflamed synovial tissues in the joints .

Mode of Action

Chromic phosphate acts by emitting beta radiation, which has a short range and is therefore localized to the area of administration . This radiation causes damage to the inflamed synovial tissues, reducing inflammation and providing pain relief .

Biochemical Pathways

Phosphates are ubiquitous molecules that enable critical intracellular biochemical reactions . The addition or removal of phosphate groups to organic molecules is central to metabolism . Therefore, it can be inferred that chromic phosphate may interact with these biochemical pathways.

Pharmacokinetics

The pharmacokinetics of chromic phosphate have been studied in the context of its use as a biodegradable seed for tumor therapy . After administration, the radioactivity in the tumor decreased to 86.2% on the 28th day, indicating a slow release of the radioactive material . The effective half-life of chromic phosphate in the tumor was about 12.2 days .

Result of Action

The primary result of chromic phosphate’s action is the reduction of inflammation and pain in the treated joints . This is achieved through the localized emission of beta radiation, which damages the inflamed synovial tissues .

Action Environment

The efficacy and stability of chromic phosphate can be influenced by environmental factors. For instance, the pH of the environment can affect the oxidation state of chromium and thereby its toxicity . Furthermore, the presence of other heavy metals and pollutants can potentially interact with chromium, affecting its action .

特性

IUPAC Name |

chromium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZBVTPSNGOVRJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrPO4, CrO4P | |

| Record name | chromium(III) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27096-04-4 (chromium(+3)[3:1] salt), 59178-46-0 (chromium(+3)[3:2] salt) | |

| Record name | Chromic phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70884435 | |

| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.967 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Gray-brown to black solid; [Merck Index] Insoluble in water; [ACGIH] | |

| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Chromic phosphate | |

CAS RN |

7789-04-0 | |

| Record name | Chromic phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ86ZJ9U98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does chromic phosphate exert its therapeutic effect?

A1: Chromic phosphate, specifically containing the radioactive isotope Phosphorus-32 (³²P), functions as a brachytherapy agent. When injected into a body cavity or tumor, it emits beta particles that have a short range in tissue, delivering localized radiation. This localized radiation damages the DNA of nearby cells, primarily targeting rapidly dividing cells like those found in tumors or inflamed synovium. This targeted damage leads to cell death or inhibits further cell division, thereby controlling malignant effusions or reducing inflammation [, , , , ].

Q2: What is the molecular formula and weight of chromic phosphate?

A2: The molecular formula of chromic phosphate is CrPO₄. Its molecular weight is 146.97 g/mol.

Q3: Is there any spectroscopic data available for chromic phosphate?

A3: While the provided research papers do not delve into detailed spectroscopic characterization, studies often employ techniques like electron capture tomography (ECT) and bremsstrahlung scanning to monitor the distribution and behavior of ³²P-labeled chromic phosphate in vivo [].

Q4: How stable is chromic phosphate in biological environments?

A4: Research indicates that chromic phosphate exhibits good stability in vivo. Studies using ³²P-labeled chromic phosphate show that it remains largely bound to the serosal surface within 24 hours of intraperitoneal injection []. This stability is crucial for ensuring localized radiation delivery and minimizing potential systemic effects.

Q5: Are there concerns about the compatibility of chromic phosphate with different bodily fluids or tissues?

A5: While generally considered biocompatible, some studies suggest the possibility of chromic phosphate migration. One study reported migration of radioactivity to lymph nodes and other organs in one out of nine patients after intra-articular injection []. This highlights the importance of careful administration and monitoring to minimize the risk of unintended distribution.

Q6: Does chromic phosphate exhibit any catalytic properties relevant to its medical applications?

A6: The provided research focuses on the radiotherapeutic applications of chromic phosphate, particularly ³²P-chromic phosphate. Its therapeutic efficacy stems from localized beta radiation rather than catalytic activity.

Q7: Have computational methods been applied to study chromic phosphate in the context of its medical applications?

A7: The provided research papers primarily focus on clinical and experimental investigations of chromic phosphate. Computational studies could provide further insights into its interactions with biological systems.

Q8: How does the physical form of chromic phosphate influence its therapeutic efficacy?

A8: The physical form of chromic phosphate, particularly its particle size, plays a crucial role in its distribution and retention within the body. Research highlights the differences in biological behavior between true colloidal and particulate forms of chromic phosphate [, ]. Larger, particulate forms tend to remain localized at the injection site, making them suitable for brachytherapy applications [, ].

Q9: What formulation strategies are employed to optimize the therapeutic use of chromic phosphate?

A9: Research emphasizes the importance of formulating chromic phosphate into a stable colloidal suspension for intracavitary administration [, , ]. The use of biodegradable polymers like poly(L-lactic acid) (PLLA) in conjunction with ³²P-chromic phosphate has been investigated to create implantable brachytherapy devices [, ]. These formulations aim to enhance drug delivery, prolong retention at the target site, and potentially improve therapeutic outcomes.

Q10: What are the key considerations for the safe handling and administration of radioactive chromic phosphate?

A10: Due to its radioactivity, chromic phosphate requires careful handling and disposal procedures to minimize radiation exposure to healthcare workers and the environment. These procedures often involve the use of shielding, personal protective equipment, and adherence to strict regulations regarding radioactive materials. []

Q11: How is chromic phosphate distributed within the body after administration?

A11: The distribution of chromic phosphate depends largely on the route of administration and its physical form. Intraperitoneal administration typically results in localization within the peritoneal cavity [, , ], while intra-articular injections aim to confine the radioisotope within the joint space [, ]. Research using ³²P-chromic phosphate indicates that it predominantly remains at the site of injection, with minimal systemic absorption [, ].

Q12: What is the elimination pathway for chromic phosphate?

A12: The primary route of elimination for unabsorbed ³²P-chromic phosphate appears to be through fecal excretion, with minimal urinary excretion observed in animal studies [].

Q13: What preclinical models are used to study the efficacy of chromic phosphate?

A13: Animal models, particularly rabbits and rodents, have been employed to investigate the therapeutic potential of chromic phosphate in conditions like arthritis and cancer. Studies have utilized antigen-induced arthritis models in rabbits to assess the efficacy of ³²P-chromic phosphate synovectomy [].

Q14: What clinical evidence supports the use of chromic phosphate in treating malignant effusions?

A14: Clinical studies have demonstrated the efficacy of chromic phosphate, particularly ³²P-chromic phosphate, in controlling malignant pleural effusions and ascites [, , , ]. Studies report positive responses, with reduced fluid accumulation and symptom palliation in a significant proportion of patients.

Q15: Are there any known mechanisms of resistance to chromic phosphate therapy?

A15: The primary mechanism of action of chromic phosphate involves direct DNA damage caused by beta radiation. Resistance mechanisms, if any, are not well-documented in the provided research and might involve factors influencing radiation sensitivity or the physical distribution of the radioisotope within the target tissue.

Q16: What are the potential side effects associated with chromic phosphate therapy?

A16: As with any radiopharmaceutical, the use of chromic phosphate carries the risk of radiation-induced side effects. These can include local reactions at the injection site, such as pain, inflammation, or tissue fibrosis. Systemic effects, though rare due to minimal absorption, could involve bone marrow suppression or damage to other organs. [, , , ]

Q17: What strategies are being explored to improve the targeted delivery of chromic phosphate to tumors?

A17: Research is exploring the use of biodegradable polymers like PLLA to create ³²P-chromic phosphate microparticles or seeds for interstitial implantation into tumors [, ]. These strategies aim to enhance drug retention within the tumor, enabling more targeted and prolonged radiation delivery while minimizing exposure to surrounding healthy tissues.

Q18: Are there any biomarkers used to predict the response to chromic phosphate therapy?

A18: While the research does not specifically identify biomarkers for predicting response, studies often monitor clinical parameters like fluid accumulation, symptom relief, and tumor size reduction to assess treatment efficacy [, , ].

Q19: How is the distribution of chromic phosphate monitored in patients?

A19: Monitoring the distribution of ³²P-chromic phosphate relies on imaging techniques that can detect the bremsstrahlung radiation produced by the interaction of beta particles with tissue. These techniques include bremsstrahlung scanning and single-photon emission computed tomography (SPECT) [, ].

Q20: What are the environmental considerations associated with the use and disposal of radioactive chromic phosphate?

A20: The use of radioactive materials like chromic phosphate necessitates stringent waste management protocols to prevent environmental contamination. These protocols often involve storing radioactive waste in designated containers until it decays to safe levels and adhering to regulations for disposal. []

Q21: How does the solubility of chromic phosphate impact its biodistribution?

A21: Chromic phosphate is practically insoluble in water and biological fluids. This insolubility contributes to its prolonged retention at the site of administration, making it suitable for brachytherapy applications. [, ]

Q22: How are analytical methods for quantifying chromic phosphate validated?

A22: Validating analytical methods for quantifying chromic phosphate, especially in biological samples, is crucial for ensuring accurate and reliable results. Validation procedures typically involve assessing parameters like accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit. These procedures ensure the method's suitability for its intended purpose.

Q23: What quality control measures are implemented during the production of chromic phosphate for medical use?

A23: Stringent quality control measures are essential during the production of chromic phosphate to ensure its safety and efficacy. These measures encompass factors such as controlling particle size distribution, radionuclidic purity, radiochemical purity, sterility, and apyrogenicity. Adherence to these standards is vital for minimizing risks to patients.

Q24: Does the administration of chromic phosphate elicit any immunological responses?

A24: The research primarily focuses on the radiotherapeutic effects of chromic phosphate, and specific information regarding its immunogenicity is limited.

Q25: Is there information available about drug-transporter interactions or effects on drug-metabolizing enzymes related to chromic phosphate?

A25: The provided research primarily focuses on the clinical applications and biodistribution of chromic phosphate, particularly its use as a brachytherapy agent. More in-depth studies are needed to elucidate its potential interactions with drug transporters and metabolizing enzymes.

Q26: What are some alternative treatment options to chromic phosphate for conditions like malignant effusions?

A26: Alternatives to chromic phosphate for managing malignant effusions include other radiopharmaceuticals, such as colloidal gold-198, as well as non-radioactive approaches like repeated drainage, pleurodesis (using talc or other agents to adhere the pleural layers together), or systemic chemotherapy [, , ]. The choice of treatment depends on factors like the type and extent of the effusion, the patient's overall health, and the potential risks and benefits of each option.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

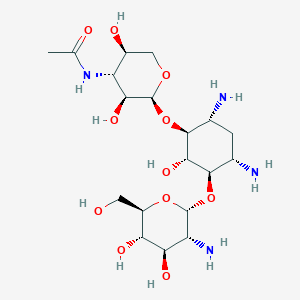

![(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one](/img/structure/B1204667.png)